

# The Clinical Journey of Clobutinol: A Technical Retrospective

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Clobutinol**

Cat. No.: **B083508**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of **clobutinol**'s clinical use, from its introduction as a non-opioid antitussive to its eventual withdrawal from the market due to safety concerns. The document provides a detailed overview of its mechanism of action, clinical efficacy, and the cardiotoxicity findings that led to its discontinuation.

## Introduction and Historical Context

**Clobutinol** was first approved for clinical use in 1961 as a centrally acting cough suppressant. [1] For over four decades, it was a widely available treatment for non-productive cough in numerous European, Asian, and Latin American countries, often accessible as an over-the-counter (OTC) medication. Its non-opioid nature was a key perceived advantage, suggesting a lower risk of dependence compared to other antitussives like codeine. However, in 2007, emerging evidence of a significant safety risk led to its rapid and widespread withdrawal from the global market.

The timeline of **clobutinol**'s withdrawal was initiated in August 2007 when the German competent authority, the Federal Institute for Drugs and Medical Devices (BfArM), suspended the marketing authorizations for all **clobutinol**-containing medicines. This decision was based on preliminary results from a clinical study in healthy volunteers that indicated a potential for QT interval prolongation.[2][3] Following this, the European Medicines Agency's (EMA) Committee for Medicinal Products for Human Use (CHMP) initiated a European-wide review. By October 2007, the CHMP concluded that the benefits of **clobutinol** in treating non-

productive cough did not outweigh the risks of its cardiac side effects and recommended the revocation of all marketing authorizations for **clobutinol**-containing products throughout the European Union.[2][3] The manufacturer, Boehringer Ingelheim, voluntarily withdrew the product worldwide.[4]

## Mechanism of Action

### Antitussive Effect

**Clobutinol**'s antitussive effect is attributed to its action on the central nervous system, specifically by raising the threshold for the cough reflex in the medulla oblongata. Unlike opioid-based cough suppressants, it does not act on opioid receptors.

## Cardiotoxicity: hERG Channel Blockade

The primary mechanism underlying **clobutinol**'s cardiotoxicity is its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval on an electrocardiogram (ECG). QT prolongation is a known risk factor for developing a potentially fatal cardiac arrhythmia called Torsades de Pointes (TdP).

Preclinical studies demonstrated that **clobutinol** is a potent blocker of the hERG channel.

## Quantitative Data Summary

### Preclinical Data: hERG Channel Inhibition

| Compound                      | Cell Line    | IC50 (μM) | Reference |
|-------------------------------|--------------|-----------|-----------|
| Clobutinol                    | HEK293 cells | 3.7       | [5]       |
| Norclobutinol<br>(metabolite) | HEK293 cells | 8.0       | [5]       |
| Clobutinol                    | COS-7 cells  | 2.9       | [6][7]    |

## Clinical Data: QT Prolongation in Healthy Volunteers

The pivotal clinical study that led to **clobutinol**'s withdrawal was a randomized, double-blind, placebo-controlled, rising-dose study in healthy volunteers. The EMEA's scientific conclusions

noted that the study revealed a clear, dose-dependent prolongation of the QT/QTc interval. At the highest recommended therapeutic dose of 240 mg daily, the prolongation exceeded the regulatory threshold of concern of 20 ms.[8]

Specific quantitative data from this study, such as the mean change in QTc with confidence intervals for each dose group, are not publicly available in full detail.

## Clinical Efficacy Data: Comparative Studies

| Study          | Comparator                   | Patient Population                           | Key Findings                                                                                                                              |
|----------------|------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Pujet et al.   | Oxomemazine with guaifenesin | 130 patients with 'infectious cough'         | Oxomemazine group showed a more rapid reduction in cough intensity, but no difference in overall resolution rate.                         |
| Charpin et al. | Butamirate citrate           | 60 patients with irritative or chronic cough | Both treatments were effective in reducing cough severity and frequency. Butamirate was significantly better for cough due to carcinomas. |

## Key Experimental Protocols

### Preclinical hERG Inhibition Assay (Based on Published Methodology)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **clobutinol** on the hERG potassium channel.

Methodology:

- Cell Line: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably transfected with the hERG gene.

- Electrophysiology: Whole-cell patch-clamp technique.
- Procedure:
  - Cells are voltage-clamped at a holding potential of -80 mV.
  - hERG currents are elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current.
  - **Clobutinol** is applied at increasing concentrations to the extracellular solution.
  - The peak tail current amplitude is measured at each concentration.
- Data Analysis: The concentration-response curve is fitted to the Hill equation to determine the IC<sub>50</sub> value.

## Clinical QT Study in Healthy Volunteers (Reconstructed from Available Information)

Objective: To assess the effect of single and multiple rising doses of **clobutinol** on the QT interval in healthy volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-dose, dose-escalation study.

Participants: Healthy male and female volunteers.

Interventions:

- Single dose of **clobutinol** or placebo.
- Multiple rising doses of **clobutinol** (e.g., daily doses up to 240 mg) or placebo over several days.

Methodology:

- ECG Monitoring: 12-lead ECGs recorded at baseline and at multiple time points after drug administration.

- QT Correction: QT interval corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).
- Pharmacokinetic Sampling: Blood samples taken to determine plasma concentrations of **clobutinol** and its metabolites.

Primary Endpoint: Change from baseline in QTc interval.

A detailed, official protocol for this specific study is not publicly available.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **clobutinol**-induced cardiotoxicity.



[Click to download full resolution via product page](#)

Caption: Workflow for determining hERG channel inhibition.

## Conclusion

The case of **clobutinol** serves as a significant example in pharmacovigilance. A drug with a long history of seemingly safe clinical use was rapidly removed from the market when rigorous, modern clinical safety studies uncovered a serious, previously unrecognized risk. The findings of dose-dependent QT prolongation, directly linked to the blockade of the hERG potassium channel, highlighted a clear mechanism of cardiotoxicity. This ultimately led to the conclusion by regulatory authorities that for a symptomatic treatment of a non-life-threatening condition like cough, the potential for life-threatening cardiac arrhythmias was an unacceptable risk, especially with the availability of alternative treatments.<sup>[2][3]</sup> This historical example underscores the critical importance of thorough cardiovascular safety evaluation throughout the lifecycle of a drug.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ema.europa.eu](http://ema.europa.eu) [ema.europa.eu]
- 2. Comparative evaluation of the antitussive activity of butamirate citrate linctus versus clobutinol syrup - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [karger.com](http://karger.com) [karger.com]
- 4. [bmjopenrespres.bmj.com](http://bmjopenrespres.bmj.com) [bmjopenrespres.bmj.com]
- 5. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 6. European Medicines Agency recommends withdrawal of marketing authorisations for cough medicines containing clobutinol | European Medicines Agency (EMA) [ema.europa.eu]
- 7. [hospitalpharmacyeurope.com](http://hospitalpharmacyeurope.com) [hospitalpharmacyeurope.com]
- 8. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [The Clinical Journey of Clobutinol: A Technical Retrospective]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083508#historical-context-of-clobutinol-s-clinical-use>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)